molecular formula C10H6F2O3 B11803786 2-(5,6-Difluorobenzofuran-3-yl)acetic acid

2-(5,6-Difluorobenzofuran-3-yl)acetic acid

Katalognummer: B11803786
Molekulargewicht: 212.15 g/mol
InChI-Schlüssel: TXHSPCLAXCXQFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5,6-Difluorobenzofuran-3-yl)acetic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of fluorine atoms in the benzofuran ring enhances the compound’s chemical stability and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6-Difluorobenzofuran-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzofuran ring allows for various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of functional groups such as halogens, nitro groups, or sulfonic acids.

Wissenschaftliche Forschungsanwendungen

2-(5,6-Difluorobenzofuran-3-yl)acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(5,6-Difluorobenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

    Benzofuran: The parent compound with a similar core structure but without fluorine atoms.

    5-Fluorobenzofuran: A derivative with a single fluorine atom on the benzofuran ring.

    6-Fluorobenzofuran: Another derivative with a fluorine atom at a different position on the benzofuran ring.

Uniqueness: 2-(5,6-Difluorobenzofuran-3-yl)acetic acid is unique due to the presence of two fluorine atoms, which enhances its chemical stability and biological activity compared to other benzofuran derivatives .

Eigenschaften

Molekularformel

C10H6F2O3

Molekulargewicht

212.15 g/mol

IUPAC-Name

2-(5,6-difluoro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C10H6F2O3/c11-7-2-6-5(1-10(13)14)4-15-9(6)3-8(7)12/h2-4H,1H2,(H,13,14)

InChI-Schlüssel

TXHSPCLAXCXQFW-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1F)F)OC=C2CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.